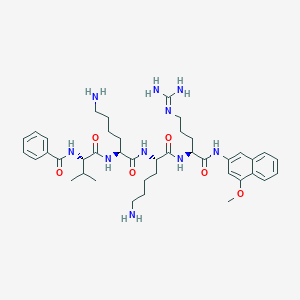
Bz-Val-Lys-Lys-Arg-4MbetaNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bz-Val-Lys-Lys-Arg-4MbetaNA, also known as Nα-Benzoyl-L-valyl-L-lysyl-L-lysyl-L-arginine-4-methyl-β-naphthylamide, is a synthetic peptide substrate used in biochemical research. This compound is particularly valuable for studying protease activity, especially in the context of viral proteases such as those from flaviviruses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bz-Val-Lys-Lys-Arg-4MbetaNA involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product undergoes rigorous purification processes, including high-performance liquid chromatography (HPLC), to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Bz-Val-Lys-Lys-Arg-4MbetaNA primarily undergoes hydrolysis reactions catalyzed by proteases. These reactions result in the cleavage of peptide bonds within the compound.
Common Reagents and Conditions
Hydrolysis: Proteases such as trypsin and chymotrypsin are commonly used to catalyze the hydrolysis of this compound. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature.
Oxidation and Reduction: While less common, oxidation and reduction reactions can be performed using reagents like hydrogen peroxide and dithiothreitol (DTT), respectively.
Major Products Formed
The primary products of hydrolysis are smaller peptide fragments and amino acids, depending on the specificity of the protease used.
Scientific Research Applications
Bz-Val-Lys-Lys-Arg-4MbetaNA is widely used in scientific research for the following applications:
Biochemistry: It serves as a substrate for studying the activity and specificity of various proteases, including viral proteases.
Virology: Researchers use this compound to investigate the mechanisms of viral replication and to screen for potential antiviral drugs.
Medicine: The compound aids in the development of diagnostic assays for detecting protease activity in clinical samples.
Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify protease inhibitors.
Mechanism of Action
Bz-Val-Lys-Lys-Arg-4MbetaNA exerts its effects by serving as a substrate for proteases. The proteases recognize and bind to specific amino acid sequences within the compound, catalyzing the cleavage of peptide bonds. This process releases the 4-methyl-β-naphthylamide moiety, which can be detected using fluorescence or colorimetric assays. The molecular targets include the active sites of proteases, and the pathways involved are those related to proteolytic cleavage.
Comparison with Similar Compounds
Similar Compounds
Bz-Val-Lys-Lys-Arg-AMC: This compound is similar in structure but contains a 7-amino-4-methylcoumarin (AMC) moiety instead of 4-methyl-β-naphthylamide.
Bz-Val-Lys-Lys-Arg-pNA: This variant has a p-nitroanilide (pNA) group, which is used for colorimetric detection.
Uniqueness
Bz-Val-Lys-Lys-Arg-4MbetaNA is unique due to its 4-methyl-β-naphthylamide moiety, which provides distinct fluorescence properties. This makes it particularly useful for sensitive detection of protease activity in various research applications.
Properties
Molecular Formula |
C41H60N10O6 |
|---|---|
Molecular Weight |
789.0 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C41H60N10O6/c1-26(2)35(51-36(52)27-14-5-4-6-15-27)40(56)50-32(19-10-12-22-43)39(55)48-31(18-9-11-21-42)38(54)49-33(20-13-23-46-41(44)45)37(53)47-29-24-28-16-7-8-17-30(28)34(25-29)57-3/h4-8,14-17,24-26,31-33,35H,9-13,18-23,42-43H2,1-3H3,(H,47,53)(H,48,55)(H,49,54)(H,50,56)(H,51,52)(H4,44,45,46)/t31-,32-,33-,35-/m0/s1 |
InChI Key |
KNPSKKJEAUSRPE-TUCRWICHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


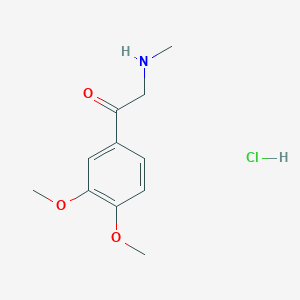
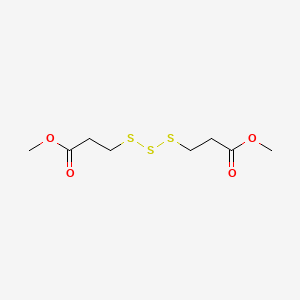
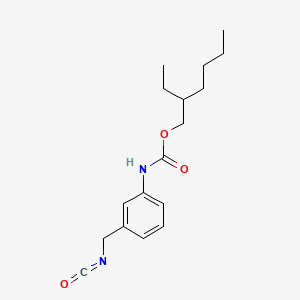
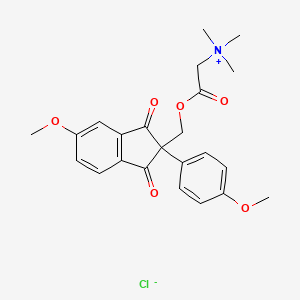
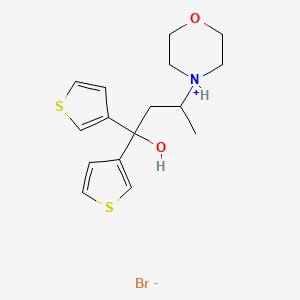

![N-[4-(2-diethylaminoethyloxy)phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B13736230.png)
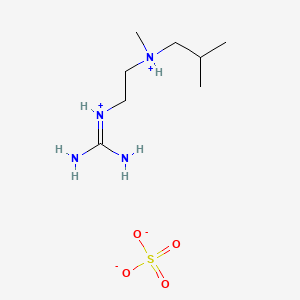
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid](/img/structure/B13736252.png)
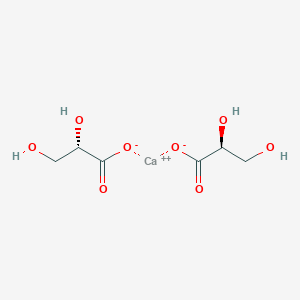
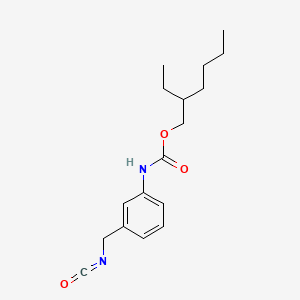
![2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid](/img/structure/B13736264.png)
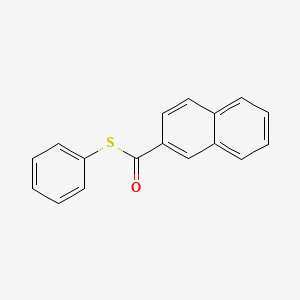
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)
